molecular formula C9H15NO2 B12300309 Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12300309
M. Wt: 169.22 g/mol
InChI Key: IISXRNXZCJZRMT-DHBOJHSNSA-N
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Description

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate (molecular formula: C₉H₁₆ClNO₂; molecular weight: 205.68) is a bicyclic tertiary amine ester with a rigid azabicyclo[3.2.1]octane scaffold. The compound is characterized by its endo stereochemistry at the 3-position and a methyl ester group at the 8-position (). It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protein degrader building blocks and bioactive molecules targeting G-protein-coupled receptors (GPCRs) and enzymes. Its hydrochloride salt (CAS: 1403766-94-8) is commercially available with ≥97% purity ().

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (1S,5R)-3-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-3-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8?

InChI Key

IISXRNXZCJZRMT-DHBOJHSNSA-N

Isomeric SMILES

COC(=O)C1[C@@H]2CC[C@H]1CNC2

Canonical SMILES

COC(=O)C1C2CCC1CNC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process involves:

  • Formation of cyclic azomethine ylides from diazo imine precursors.
  • Catalytic activation using rhodium(II) complexes and chiral Lewis acids.
  • Cycloaddition with acryloylpyrazolidinone to generate the bicyclic core.

Key Parameters :

Parameter Condition/Reagent Outcome Source
Catalyst System Rhodium(II)/Chiral Lewis Acid Binary System >99:1 dr, 99% ee
Solvent Toluene Enhanced substrate solubility
Temperature Room temperature Favorable endo selectivity

This method enables direct construction of the 8-azabicyclo[3.2.1]octane framework with minimal post-synthetic modifications.

Radical Cyclization Approaches

Radical-mediated cyclization offers an alternative route to the bicyclic system, particularly for sterically hindered substrates.

Synthetic Protocol

  • Substrate Preparation : 1-Allyl-substituted azetidin-2-ones serve as precursors.
  • Radical Initiation : n-Tributyltin hydride (TBSH) and AIBN in toluene.
  • Cyclization : Intramolecular radical recombination forms the bicyclic structure.

Critical Factors :

Factor Optimal Condition Impact on Yield/Selectivity Source
Solvent Polarity Low polarity (toluene) Minimizes side reactions
Initiator Concentration 10 mol% AIBN Balances reaction rate and selectivity

Yields exceed 90% diastereomeric excess (de) under optimized conditions, though enantiomeric excess (ee) requires additional resolution steps.

Reduction of Ester Precursors

Reduction of ester-functionalized intermediates provides a scalable route to the target compound.

Case Study: Lithium Aluminum Hydride (LiAlH₄) Reduction

Procedure :

  • Substrate : Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate.
  • Reduction : LiAlH₄ in THF at 80°C under microwave irradiation.
  • Workup : Saturated Na₂SO₄ extraction followed by column chromatography.

Results :

Parameter Value Outcome Source
Reaction Time 1 hour High conversion (>95%)
Yield 97% Minimal byproduct formation

This method is ideal for large-scale production due to its simplicity and reproducibility.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling enables functionalization at the 3-position of the bicyclic core.

Ullmann-Type Coupling

Conditions :

  • Catalyst : CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline.
  • Base : Cs₂CO₃.
  • Solvent : Toluene.
  • Temperature : 80°C under inert atmosphere.

Example Reaction :

Component Reagent/Condition Product Yield Source
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3,5-Dichloroiodobenzene 46%

This method introduces aryl groups at the 3-position, expanding synthetic versatility.

Mitsunobu Substitution

The Mitsunobu reaction facilitates nucleophilic substitutions at the 3-hydroxy group.

Protocol

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Substrate : 3-Hydroxy-8-azabicyclo[3.2.1]octane derivatives.
  • Nucleophile : 4-Fluoro-3-bromophenol.

Outcome :

Parameter Condition/Reagent Impact Source
Solvent THF Facilitates smooth reaction
Reaction Time 72 hours Achieves >90% conversion

This method is pivotal for introducing fluorinated or brominated substituents for pharmacological applications.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cycloaddition High enantioselectivity, minimal steps Sensitive to catalyst loading 80–99%
Radical Cyclization Steric tolerance, fast reaction times Requires radical initiators 70–90%
LiAlH₄ Reduction Scalable, cost-effective Limited to ester precursors 90–97%
Cross-Coupling Functionalization flexibility Metal catalyst dependency 40–60%
Mitsunobu Reaction Broad nucleophile compatibility Use of toxic reagents (DEAD) 70–90%

Industrial-Scale Considerations

While academic methods focus on stereocontrol, industrial production prioritizes cost and efficiency:

  • Catalyst Recycling : Reusable chiral catalysts reduce costs.
  • Solvent Selection : Switching from THF to ethanol/water improves safety.
  • Purification : Recrystallization replaces chromatography for large batches.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate serves as a precursor and intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:

  • Monoamine Reuptake Inhibitors : These compounds are being studied for their efficacy in treating mood disorders, including depression and anxiety, by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine . This mechanism is crucial for enhancing mood and alleviating symptoms associated with these disorders.
  • Mu Opioid Receptor Antagonists : Certain derivatives of this compound have shown promise as mu opioid receptor antagonists, which may help manage conditions like opioid-induced bowel dysfunction without compromising analgesic effects . This application is particularly relevant in the context of managing side effects associated with opioid medications.

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems and their roles in neurological disorders. Research has focused on:

  • Understanding Mechanisms of Action : By studying how this compound interacts with various neurotransmitter receptors, researchers aim to elucidate the underlying mechanisms of diseases such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Organic Synthesis

The compound's unique structural features make it a valuable building block in organic synthesis:

  • Facilitating Complex Molecule Formation : Its bicyclic structure allows chemists to create more complex molecules efficiently, which is beneficial in drug development and materials science . This efficiency can lead to quicker development timelines for new therapeutics.

Chemical Biology

In chemical biology, this compound is employed in the design of molecular probes:

  • Studying Biological Processes : These probes help researchers explore cellular functions and disease mechanisms, providing insights that could lead to novel therapeutic strategies .

Material Science

The compound is also being explored for its potential applications in material science:

  • Development of New Materials : Research is ongoing into how its properties can enhance the performance of polymers and other materials, potentially leading to innovations in various industrial applications .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings/Research Focus
Medicinal ChemistrySynthesis of antidepressants and opioid receptor antagonistsEffective in treating mood disorders; potential for managing opioid side effects
Neuroscience ResearchInvestigating neurotransmitter systemsInsights into mechanisms for ADHD and schizophrenia
Organic SynthesisBuilding block for complex moleculesIncreased efficiency in drug development processes
Chemical BiologyDesign of molecular probesUnderstanding cellular functions and disease mechanisms
Material ScienceDevelopment of new materialsEnhancements in polymer performance

Notable Research Studies

  • A study published in RSC Advances highlighted the synthesis and biological evaluation of 8-azabicyclo[3.2.1]octane derivatives as potential therapeutic agents for neurological disorders .
  • Another research article discussed the role of mu opioid receptor antagonists derived from this compound in alleviating gastrointestinal side effects associated with opioid use, showcasing its dual therapeutic potential .

Mechanism of Action

The mechanism of action of methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. It is known to affect neurotransmitter systems, particularly the dopaminergic and cholinergic systems, which play a crucial role in regulating mood, cognition, and motor functions .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate None (endo configuration) C₉H₁₆ClNO₂ 205.68 Protein degrader building blocks
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl C₁₆H₁₉INO₂ 400.23 Radioligand synthesis (e.g., NS12137 precursor)
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate Phenyl C₁₆H₂₁NO₂ 259.34 Serotonin receptor modulation (e.g., 5-HT₄/5-HT₇)
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxyl C₁₂H₂₁NO₃ 227.30 Intermediate for GPCR agonists (e.g., GPR119)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-iodophenyl) enhance radioligand binding affinity due to increased lipophilicity and steric bulk ().
  • Aromatic substituents (e.g., phenyl) improve receptor selectivity, as seen in serotonin receptor modulators ().
  • Hydroxyl groups introduce polarity, improving solubility for oral bioavailability in GPCR-targeted drugs ().

Ester Group Modifications at the 8-Position

Compound Name Ester Group Molecular Formula Molecular Weight Synthesis Yield Key Applications Reference
This compound Methyl C₉H₁₆ClNO₂ 205.68 N/A (commercial) Protein degradation
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ethyl C₁₀H₁₅NO₃ 197.23 55% (GP2 method) Intermediate for kinase inhibitors
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Benzyl C₁₅H₁₇NO₃ 259.30 36% (GP3 method) Nortropinone derivatives

Key Observations :

  • Methyl esters are preferred for in vivo stability and metabolic resistance ().
  • Benzyl esters facilitate selective deprotection in multi-step syntheses ().
  • Ethyl esters balance reactivity and steric hindrance, enabling higher yields in SNAr reactions ().

Functionalization with Heterocycles and Amides

Compound Name Functional Group Molecular Formula Molecular Weight Biological Activity Reference
Methyl 3-isobutyramido-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Isobutyramido C₁₂H₂₁N₃O₃ 255.31 Antiviral activity (HIV entry inhibition)
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate Benzimidazole C₂₀H₂₃N₃O₄ 369.42 5-HT₄/5-HT₇ receptor antagonism
tert-Butyl 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Pyrazinyloxy C₁₆H₂₃N₃O₃ 305.37 Pan-Ras inhibition (IC₅₀ = 0.2 µM)

Key Observations :

  • Amide derivatives (e.g., isobutyramido) enhance antiviral potency by mimicking peptide substrates ().
  • Heterocyclic moieties (e.g., benzimidazole, pyrazine) improve target engagement through π-π stacking and hydrogen bonding ().

Stereochemical and Regiochemical Variations

Compound Name Stereochemistry/Regiochemistry Molecular Formula Key Impact Reference
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate endo-3-amino C₁₂H₂₂N₂O₂ Improved binding to kinase active sites
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate exo-3-amino C₁₂H₂₂N₂O₂ Reduced metabolic clearance

Key Observations :

  • endo-Stereochemistry optimizes spatial alignment with target pockets (e.g., kinases, GPCRs) ().
  • exo-Stereochemistry enhances metabolic stability by shielding reactive amines ().

Biological Activity

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate, a bicyclic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of approximately 169.22 g/mol, has garnered attention for its potential biological activities. This compound features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in relation to neurotransmitter systems and opioid receptors.

1. Opioid Receptor Interaction

Methyl endo-3-azabicyclo[3.2.1]octane derivatives have been identified as potential mu-opioid receptor antagonists. These compounds may help mitigate opioid-induced bowel dysfunction by selectively blocking peripheral opioid receptors without affecting central analgesic effects .

2. Neurotransmitter Reuptake Inhibition

The compound has shown promise as a monoamine reuptake inhibitor, which could be beneficial in treating mood disorders such as depression and anxiety. Studies have indicated that azabicyclo[3.2.1]octane derivatives can inhibit the reuptake of serotonin, norepinephrine, and dopamine .

Case Study 1: Mu Opioid Receptor Antagonism

In a study involving various azabicyclo[3.2.1]octane derivatives, this compound demonstrated significant antagonistic activity at mu-opioid receptors, indicating its potential for therapeutic applications in managing opioid-related side effects .

Case Study 2: Antidepressant Properties

Another research effort explored the antidepressant potential of azabicyclo[3.2.1]octanes. The findings suggested that these compounds could effectively inhibit monoamine transporters, leading to increased levels of neurotransmitters in synaptic clefts, thereby alleviating symptoms of depression .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylateC₉H₁₅NO₂Different stereochemistry affecting activity
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octaneC₁₀H₁₇NO₃Hydroxy group provides different reactivity
Tert-butyl exo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octaneC₁₃H₂₃NO₃Larger tert-butyl group alters solubility

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